3-氨基-N-环戊基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

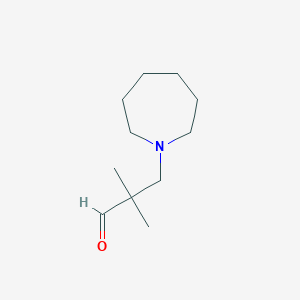

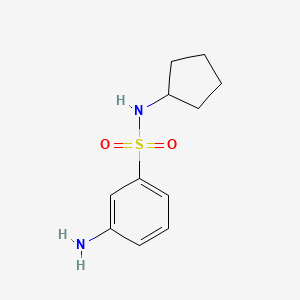

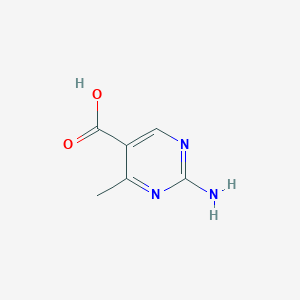

3-Amino-N-cyclopentyl-benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its relevance in medicinal chemistry and its potential for various chemical transformations. The compound is characterized by the presence of an amino group attached to the benzene ring, which is further modified by the inclusion of a cyclopentyl group. This structural feature distinguishes it from other benzenesulfonamides and may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to 3-Amino-N-cyclopentyl-benzenesulfonamide, has been achieved through a direct N-alkylation method. This process involves the use of alcohols as alkylating agents and is catalyzed by iridium, which facilitates the recognition of different types of amino groups in complex molecules. The strategy is noted for its simplicity, high efficiency, and generality, making it a valuable approach for synthesizing a wide range of N-alkylated benzenesulfonamide derivatives .

Molecular Structure Analysis

Although the specific molecular structure of 3-Amino-N-cyclopentyl-benzenesulfonamide is not detailed in the provided papers, related compounds such as 3-amino-4-hydroxy benzenesulfonamide have been isolated and characterized. The crystal and molecular structures of these compounds have been determined using X-ray diffraction, and their tautomeric forms have been studied using density functional theory. This analysis provides insights into the stability and reactivity of the sulfonamide group when attached to a benzene ring with substituents that can engage in tautomerism .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be exemplified by the acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives. This reaction typically yields dihydroisoquinolines, but when a substituent is present α to the carbonyl group, the product is a 3-substituted tetrahydroisoquinoline. These tetrahydroisoquinoline derivatives can undergo further transformations, indicating the potential for benzenesulfonamides to participate in complex chemical reactions leading to diverse structural motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-N-cyclopentyl-benzenesulfonamide can be inferred from studies on similar compounds. For instance, the acid-base equilibrium constants of 3-amino-4-hydroxy benzenesulfonamide have been determined using spectrophotometry, which is crucial for understanding the compound's behavior in different pH environments. Additionally, the solubility, melting point, and other physical properties are likely to be influenced by the presence of the amino and sulfonamide groups, as well as the cyclopentyl ring, which may affect the compound's hydrogen bonding capacity and overall molecular geometry .

科学研究应用

光动力疗法应用

与3-氨基-N-环戊基苯磺酰胺相关的新化合物的合成显示出在光动力疗法(PDT)中具有很好的应用前景。例如,一种新的苯磺酰胺衍生物取代的锌酞菁被发现具有很高的单线态氧量子产率,使其在PDT中作为一种II型光敏剂用于癌症治疗是有用的(Pişkin,Canpolat和Öztürk,2020)。

晶体和分子结构分析

对3-氨基-4-羟基苯磺酰胺及其盐酸盐的晶体和分子结构的研究为分子的中性互变型形式之间的平衡提供了见解。这种结构分析对于理解这些化合物的物理化学性质和潜在应用至关重要(Kovalchukova et al., 2013)。

抗微生物活性

对新型苯磺酰胺衍生物的研究,包括与3-氨基-N-环戊基苯磺酰胺相关的化合物,揭示了它们在抗微生物应用中的潜力。例如,合成的化合物表现出抗微生物活性,为治疗感染和疾病提供了新的可能性(Demircioğlu等,2018)。

碳酸酐酶抑制

包括3-氨基-N-环戊基苯磺酰胺衍生物在内的各种苯磺酰胺已显示出在抑制人类碳酸酐酶方面的功效。这些酶在各种生理过程中发挥作用,它们的抑制可以在治疗癌症等疾病中发挥作用(Pacchiano et al., 2011)。

作用机制

While the specific mechanism of action for 3-Amino-N-cyclopentyl-benzenesulfonamide is not available, sulfonamides, in general, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

属性

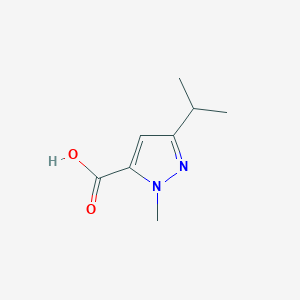

IUPAC Name |

3-amino-N-cyclopentylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCJEOLLXLZFCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390415 |

Source

|

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436095-38-4 |

Source

|

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

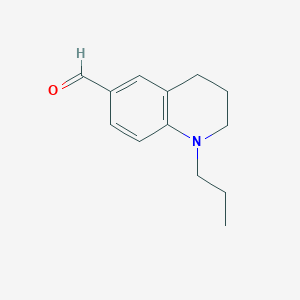

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)